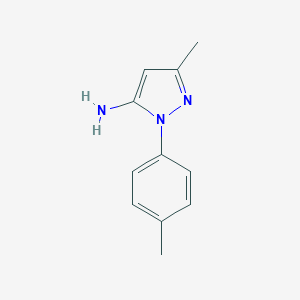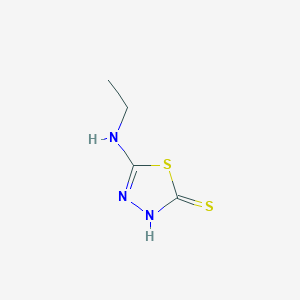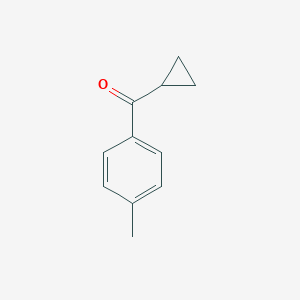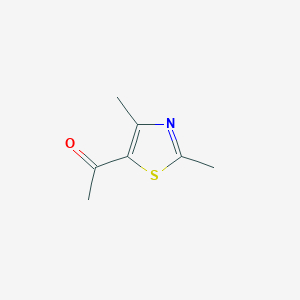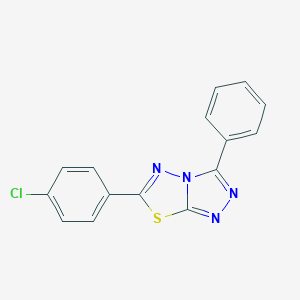
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. The compound is a potential candidate for drug development due to its unique chemical structure and diverse pharmacological properties.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl- is not fully understood. However, studies have suggested that the compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Effets Biochimiques Et Physiologiques
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl- has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation, lower blood glucose levels, and improve insulin sensitivity. The compound has also been shown to have a protective effect on the liver and kidney.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl- in lab experiments include its high yield, ease of synthesis, and diverse pharmacological properties. The compound can be easily modified to improve its potency and selectivity. However, the limitations of using the compound in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the research on 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl-. One direction is to investigate the compound's potential as an anticancer agent in preclinical and clinical trials. Another direction is to explore the compound's neuroprotective effects and its potential as a treatment for neurodegenerative diseases. The compound can also be further modified to improve its pharmacokinetic properties and reduce its toxicity.
Conclusion:
In conclusion, 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl- is a promising compound with diverse pharmacological properties. Its unique chemical structure and potential as a drug candidate have made it a subject of extensive research. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on the compound can lead to the development of novel drugs for various diseases.
Méthodes De Synthèse
The synthesis method of 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl- involves the reaction of 4-chlorobenzaldehyde, thiosemicarbazide, and phenylhydrazine in the presence of a catalyst. The reaction proceeds via a multi-step process that includes the formation of an intermediate product, which is then cyclized to form the final product. The yield of the synthesis method is high, and the compound can be easily purified using standard techniques.
Applications De Recherche Scientifique
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl- has been extensively studied for its pharmacological properties. The compound has shown potential as an anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory agent. It has also been investigated for its neuroprotective and analgesic effects.
Propriétés
Numéro CAS |
77712-56-2 |
|---|---|
Nom du produit |
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 6-(4-chlorophenyl)-3-phenyl- |
Formule moléculaire |
C15H9ClN4S |
Poids moléculaire |
312.8 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H9ClN4S/c16-12-8-6-11(7-9-12)14-19-20-13(17-18-15(20)21-14)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
XZFSXQUAXGRWDI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl |
Autres numéros CAS |
77712-56-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



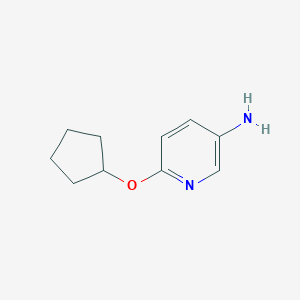
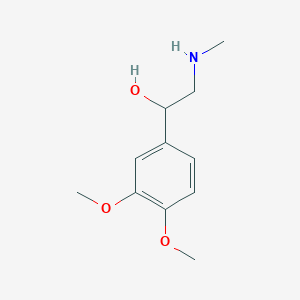
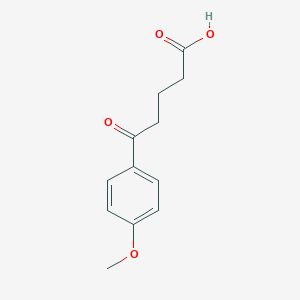
![Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B181977.png)
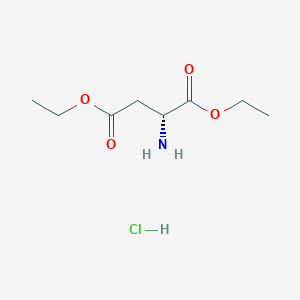
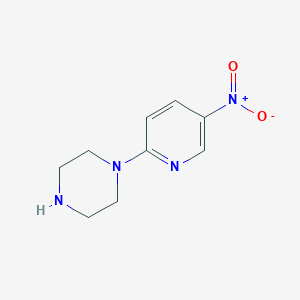
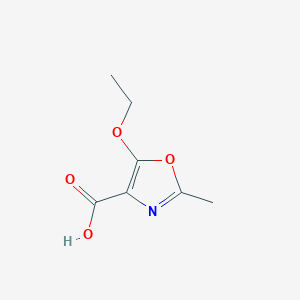
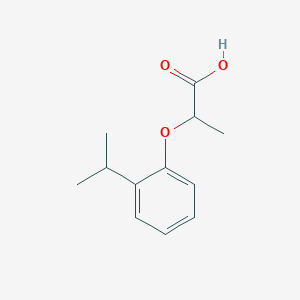
![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B181990.png)
![Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B181992.png)
